Thiophene, 3-ethyl-2,5-dimethyl
Description
Thiophene, 3-ethyl-2,5-dimethyl (IUPAC name: 3-ethyl-2,5-dimethylthiophene) is a substituted heterocyclic aromatic compound containing a sulfur atom in its five-membered ring. The structure features methyl groups at positions 2 and 5 and an ethyl group at position 3 (Fig. 1). Thiophene derivatives are widely studied for their aromaticity, reactivity, and diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry .
Properties
CAS No. |
55735-23-4 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |
InChI Key |
HNWCHVKZEZCJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
3-Ethyl-2,5-dimethylthiophene (C₈H₁₂S) features a thiophene core substituted with methyl groups at positions 2 and 5 and an ethyl group at position 3. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 140.25 g/mol | PubChem |
| XLogP3-AA | 3.2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| SMILES | CCC1=C(SC(=C1)C)C | ChemSpider |
The ethyl group introduces steric bulk, influencing reactivity in electrophilic substitutions.
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction constructs thiophene rings from ketones, cyanoacetates, and elemental sulfur. Adapted for 3-ethyl-2,5-dimethylthiophene:
- Combine butan-2-one (20 g, 0.28 mol), ethyl cyanoacetate (31.4 g, 0.28 mol), and sulfur (8.9 g, 0.28 mol) in ethanol.
- Add diethylamine (21 g, 0.28 mol) and stir at room temperature for 8 hours.
- Quench with water, filter the precipitate, and recrystallize from ethanol.
Outcome :
Mechanism :
Alkylation of Preformed Thiophenes
Friedel-Crafts alkylation introduces ethyl groups to 2,5-dimethylthiophene:
- Dissolve 2,5-dimethylthiophene (1.08 g, 10 mmol) in dichloromethane.
- Add aluminum chloride (1.33 g, 10 mmol) and ethyl bromide (1.09 g, 10 mmol).
- Reflux at 40°C for 6 hours.
- Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography.
Outcome :
Challenges :
Cross-Coupling Approaches
Suzuki-Miyaura coupling enables precise substituent placement:
- Prepare 2,5-dimethyl-3-bromothiophene via bromination.
- React with ethylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in THF/water (3:1).
- Heat at 80°C for 12 hours under nitrogen.
Outcome :
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Gewald Reaction | 75% | Low | High | Moderate |
| Friedel-Crafts | 68% | Medium | Medium | Low |
| Suzuki Coupling | 82% | High | Low | High |
Key Findings :
- The Gewald method offers cost-effectiveness but struggles with byproduct formation.
- Cross-coupling provides superior regiocontrol but requires expensive catalysts.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-ethyl-2,5-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes, which have various applications in organic synthesis and material science .
Scientific Research Applications
Thiophene, 3-ethyl-2,5-dimethyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiophene derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Some thiophene derivatives are being investigated for their anticancer properties.
Mechanism of Action
The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural Analogues and Isomers
2,5-Dimethylthiophene
- Structure : Methyl groups at C2 and C5 only.
- Molecular Weight : 112.19 g/mol .
- Widely used in organic synthesis as a building block for polymers and pharmaceuticals.
3,5-Dimethylthiophene
- Structure : Methyl groups at C3 and C3.
- Applications : Used in industrial coatings, dyes, and fragrances due to its stability and reactivity .
- Reactivity : Methyl groups at C3 and C5 alter electrophilic substitution patterns compared to the 2,5-dimethyl isomer .
Thiophene, 2-Ethyl-3,5-Dimethyl
- Structure : Ethyl group at C2 and methyl groups at C3 and C4.
Functionalized Derivatives
3-Acetyl-2,5-Dimethylthiophene
- Structure : Acetyl group at C3 and methyl groups at C2 and C5.
- Molecular Weight : 154.22 g/mol .
- Applications :
Fused Thiophene Derivatives
- Example: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (Fig. 2). Structure: Two fused thiophene rings with nitrile and methyl substituents . Applications: Extended conjugation makes it suitable for optoelectronic materials and pharmaceutical intermediates.
Physicochemical Properties Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
